molecular formula C16H16N3NaO5S B12744823 Cefadroxil sodium CAS No. 42284-83-3

Cefadroxil sodium

Cat. No.: B12744823
CAS No.: 42284-83-3
M. Wt: 385.4 g/mol
InChI Key: GQOVFIUWRATNJC-CYJZLJNKSA-M
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Description

Cefadroxil sodium is a first-generation cephalosporin antibiotic, which is a derivative of cephalexin. It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefadroxil sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). The synthesis involves the acylation of 7-ACA with 4-hydroxyphenylglycine to form cefadroxil. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes steps for purification and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cefadroxil sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cefadroxil sodium has a wide range of applications in scientific research, including:

Mechanism of Action

Cefadroxil sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately causes bacterial cell lysis. The primary molecular targets of this compound are PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefadroxil sodium is unique due to its long half-life, which allows for less frequent dosing compared to other cephalosporins. It also has a high oral bioavailability, making it effective for oral administration. Additionally, this compound has a broad spectrum of activity, covering a wide range of bacterial pathogens .

Properties

CAS No.

42284-83-3

Molecular Formula

C16H16N3NaO5S

Molecular Weight

385.4 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N3O5S.Na/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);/q;+1/p-1/t10-,11-,15-;/m1./s1

InChI Key

GQOVFIUWRATNJC-CYJZLJNKSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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